4-chloro-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
4-chloro-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and benzamide moieties in its structure makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methylquinolin-8-yl)benzamide typically involves the reaction of 2-methylquinoline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
4-chloro-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Material Science: The compound is explored for its use in the development of advanced materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(8-quinolinyl)benzamide
- 4-methyl-N-(2-methylquinolin-8-yl)benzamide
- 3-bromo-N-(quinolin-8-yl)benzamide
Uniqueness
4-chloro-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of both a chloro group and a methyl group on the quinoline ring. This structural feature enhances its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H13ClN2O |
---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
4-chloro-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-5-6-12-3-2-4-15(16(12)19-11)20-17(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21) |
InChI Key |
YVWPMBCOEOQKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
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